molecular formula C12H8O3S B1204575 7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy- CAS No. 72142-97-3

7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy-

Cat. No.: B1204575
CAS No.: 72142-97-3
M. Wt: 232.26 g/mol
InChI Key: PAGXNNWUSDPOFA-UHFFFAOYSA-N
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Description

7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy- is a chemical compound known for its unique structure and properties It belongs to the class of furobenzopyrans, which are characterized by a fused furan and benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a methoxy-substituted benzopyran with a sulfur-containing reagent to introduce the thione group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or hydrocarbons .

Scientific Research Applications

7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy- has several applications in scientific research:

Mechanism of Action

The mechanism by which 7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy- exerts its effects involves its interaction with molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7H-furo[3,2-g][1]benzopyran-7-thione,9-methoxy- is unique due to its thione group, which imparts distinct reactivity compared to similar compounds. This makes it particularly valuable in synthetic chemistry and biological studies, where specific interactions with biomolecules are desired .

Properties

CAS No.

72142-97-3

Molecular Formula

C12H8O3S

Molecular Weight

232.26 g/mol

IUPAC Name

9-methoxyfuro[3,2-g]chromene-7-thione

InChI

InChI=1S/C12H8O3S/c1-13-12-10-8(4-5-14-10)6-7-2-3-9(16)15-11(7)12/h2-6H,1H3

InChI Key

PAGXNNWUSDPOFA-UHFFFAOYSA-N

SMILES

COC1=C2C(=CC3=C1OC=C3)C=CC(=S)O2

Canonical SMILES

COC1=C2C(=CC3=C1OC=C3)C=CC(=S)O2

72142-97-3

Synonyms

8-methoxythionepsoralen
8-MOTP

Origin of Product

United States

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